Fgfr3-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

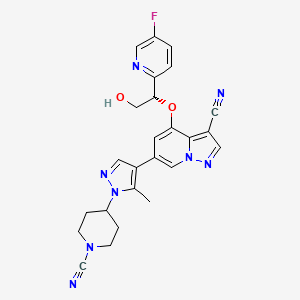

C25H23FN8O2 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoro-2-pyridinyl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |

InChI Key |

XZZQSWJLUVPNCO-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Selective FGFR3 Inhibitors

Disclaimer: As of November 2025, detailed public scientific literature, quantitative data, and specific experimental protocols for the compound designated "Fgfr3-IN-6" are not available. This guide will therefore provide a comprehensive overview of the mechanism of action for selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors as a class of therapeutic agents. The data, protocols, and pathways described herein are representative of the field and are based on publicly available information for well-characterized, exemplary FGFR3 inhibitors.

Executive Summary

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR3, through mutations, fusions, or amplification, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, as well as the cause of skeletal dysplasias like achondroplasia. Selective FGFR3 inhibitors are a class of targeted therapies designed to specifically block the kinase activity of FGFR3, thereby inhibiting downstream signaling pathways and suppressing tumor growth or mitigating disease pathology. This document provides a technical overview of the FGFR3 signaling pathway, the mechanism of inhibition by small molecules, representative biochemical and cellular activity of this class of inhibitors, and detailed protocols for their characterization.

The FGFR3 Signaling Pathway

FGFR3 is a transmembrane receptor consisting of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. The canonical activation of FGFR3 is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, most notably:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

-

STAT Pathway: Involved in cell proliferation and differentiation.

-

PLCγ Pathway: Regulates cell motility and calcium signaling.

In disease states, genetic alterations can lead to ligand-independent dimerization and constitutive activation of the FGFR3 kinase, resulting in uncontrolled cell growth and survival.

Core Mechanism of Action: ATP-Competitive Inhibition

The majority of small molecule FGFR3 inhibitors function as ATP-competitive inhibitors. The intracellular kinase domain of FGFR3 contains a highly conserved ATP-binding pocket. To catalyze the transfer of a phosphate group to a substrate, the kinase domain must bind to ATP. Selective FGFR3 inhibitors are designed to fit into this ATP-binding pocket with high affinity, physically blocking ATP from binding. This prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, effectively shutting down the entire signaling cascade.

Quantitative Data: Potency and Selectivity

The efficacy of an FGFR3 inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits FGFR3 over other kinases). These are typically measured as the half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for several well-characterized FGFR inhibitors against the FGFR family of kinases. Lower values indicate higher potency.

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [1] |

| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | [2] |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [3] |

| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | |

| LOXO-435 | >1000 (highly selective) | >1000 (highly selective) | ~3.1 (S249C mutant) | >1000 (highly selective) | [4] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a selective FGFR3 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified FGFR3 kinase in the presence of an inhibitor.

Objective: To determine the IC50 of an inhibitor against purified FGFR3 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human FGFR3 kinase domain.

-

Poly(Glu, Tyr) 4:1 substrate.

-

ATP.

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

-

Test inhibitor (serially diluted).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well plates.

-

Luminometer.

Protocol:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add 2.5 µL of kinase buffer.

-

Add 2.5 µL of the test inhibitor dilution to each well.

-

Add 5 µL of a solution containing FGFR3 kinase and the substrate to each well.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the data to determine the IC50 value.

Cellular Phospho-FGFR3 Assay (Western Blot)

This assay measures the ability of an inhibitor to block FGFR3 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation status of FGFR3.

Principle: Cells expressing activated FGFR3 are treated with the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR3 (p-FGFR3) and total FGFR3.

Materials:

-

Cancer cell line with an activating FGFR3 mutation (e.g., RT112).

-

Cell culture medium and supplements.

-

Test inhibitor (serially diluted).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-p-FGFR3 (e.g., anti-Y653/4), anti-total FGFR3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed RT112 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with serial dilutions of the test inhibitor for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-FGFR3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total FGFR3 antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of FGFR3 phosphorylation.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on FGFR3 signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in an FGFR3-dependent cell line.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

FGFR3-dependent cancer cell line (e.g., RT112).

-

Cell culture medium and supplements.

-

Test inhibitor (serially diluted).

-

MTT solution (5 mg/mL in PBS).[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate spectrophotometer.

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor in fresh medium.

-

Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO2).

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours until purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours in the dark at room temperature, shaking gently.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent of viable cells relative to an untreated control and plot the data to determine the GI50 value.

Conclusion

Selective FGFR3 inhibitors represent a promising class of targeted therapies for cancers and other diseases driven by aberrant FGFR3 signaling. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding to the kinase domain, which effectively abrogates downstream signaling pathways responsible for cell proliferation and survival. The rigorous characterization of these inhibitors through a combination of biochemical and cellular assays is essential to define their potency, selectivity, and therapeutic potential. As our understanding of FGFR3 biology grows, the development of next-generation inhibitors with improved selectivity and the ability to overcome resistance mechanisms will continue to be a key focus for researchers and drug developers.

References

An In-Depth Technical Guide to Fgfr3-IN-6 (CAS: 2833703-72-1): A Potent and Selective FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling, due to mutations or gene amplifications, is a known driver in various cancers, particularly urothelial carcinoma. Fgfr3-IN-6 (CAS: 2833703-72-1) has emerged as a potent and selective inhibitor of FGFR3, showing promise as a targeted therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to aid researchers in their drug discovery and development efforts.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of substituted pyrazolo[1,5-a]pyridine-3-carbonitriles and imidazo[1,2-a]pyridine-3-carbonitriles.[1] It has been identified as a potent and selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2833703-72-1 |

| Molecular Formula | C₂₅H₂₃FN₈O₂ |

| Molecular Weight | 486.50 g/mol |

| Appearance | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of this compound

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the FGFR3 kinase domain. By competitively binding to this site, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell growth and survival.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited. The compound has been reported to have a half-maximal inhibitory concentration (IC₅₀) of less than 350 nM against FGFR3. Further detailed quantitative data, such as kinase selectivity profiles, pharmacokinetic parameters, and in vivo efficacy data, are anticipated to be disclosed in future publications and patent filings.

| Parameter | Value | Reference |

| IC₅₀ (FGFR3) | < 350 nM | [Vendor Data] |

Table 2: In Vitro Activity of this compound

FGFR3 Signaling Pathway

Activation of FGFR3 by its ligands, the fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events. The primary pathways involved are the RAS-MAPK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. These pathways collectively regulate cell proliferation, survival, and differentiation. The diagram below illustrates the canonical FGFR3 signaling cascade and the point of inhibition by this compound.

Figure 1: FGFR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard practices for evaluating FGFR inhibitors.

Synthesis of this compound

The synthesis of this compound and related compounds is described in patent WO2022187443 A1.[1][2] The general synthetic scheme involves the construction of the pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine core, followed by functionalization to introduce the necessary side chains. A generalized workflow for the synthesis and purification is depicted below.

References

An In-depth Technical Guide to the Target Selectivity Profile of a Representative FGFR3 Inhibitor: AZD4547

Disclaimer: Detailed public information on the target selectivity of a compound specifically named "Fgfr3-IN-6" is not available. This guide provides a representative target selectivity profile based on the publicly available data for AZD4547 , a well-characterized, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, to illustrate the expected data and methodologies for such a compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of selective FGFR3 inhibitors. It provides a comprehensive overview of the kinase selectivity profile, the experimental methodologies used to determine this profile, and the relevant cellular signaling pathways.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory activity of AZD4547 against a panel of kinases, demonstrating its high potency for FGFR1, 2, and 3, with significantly lower activity against other kinases.

Table 1: In Vitro Kinase Inhibition Profile of AZD4547

| Kinase Target | IC50 (nM) |

| FGFR1 | 0.2 [1][2][3][4] |

| FGFR2 | 2.5 [1][2][3][4] |

| FGFR3 | 1.8 [1][2][3][4] |

| VEGFR2 (KDR) | 24[1] |

| FGFR4 | 165[1][3] |

| IGFR1 | 581[5] |

| RIPK1 | 12[6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.

AZD4547 shows exceptional potency against FGFR1, FGFR2, and FGFR3 in the low nanomolar range.[1][2][3][4] Its activity against VEGFR2 (KDR) is more than 10-fold weaker than against FGFR1/2/3, and its activity against FGFR4 is significantly lower.[1][3] At a concentration of 0.1 μM, AZD4547 exhibited no significant activity against a range of other kinases, including ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2.[1]

Experimental Protocols

The following protocols are representative of the methods used to determine the kinase selectivity profile of inhibitors like AZD4547.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of the test compound against a panel of purified kinases.

-

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

Materials:

-

Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2 from suppliers like Invitrogen or Upstate).

-

Kinase-specific substrate peptide (e.g., FLT3 peptide for FGFRs).[7]

-

ATP at a concentration near the Km for each kinase.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM Na2VO3, 6 mM MnCl2, 0.01% (v/v) Triton X-100, and 1 mM DTT.[7]

-

Test compound (e.g., AZD4547) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).[6]

-

-

Procedure:

-

The test compound is pre-incubated with the kinase in the assay buffer in a 96- or 384-well plate.

-

The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at room temperature (e.g., 1 hour).[6]

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using the detection reagent and a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phosphorylation Assay (Target Engagement Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within a cellular context.

-

Objective: To confirm target engagement and inhibition of the signaling pathway in cells.

-

Principle: Cells that endogenously express or are engineered to overexpress the target kinase are treated with the inhibitor. The phosphorylation status of the target kinase and downstream effectors is then assessed by Western blotting or other immunoassays.

-

Materials:

-

Cancer cell lines with known FGFR alterations (e.g., KMS-11 for FGFR3, SNU-16 for FGFR2, KG-1 for FGFR1).[8]

-

Cell culture medium and supplements.

-

FGFR ligand (e.g., FGF2) to stimulate the pathway.[8]

-

Test compound (e.g., AZD4547).

-

Lysis buffer.

-

Primary antibodies against phosphorylated and total forms of FGFR, FRS2, ERK (MAPK), and AKT.

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

Western blot equipment and reagents.

-

-

Procedure:

-

Cells are seeded in culture plates and allowed to attach.

-

Cells are serum-starved (if necessary) and then pre-treated with various concentrations of the test compound for a specified duration (e.g., 6 or 24 hours).[8]

-

The FGFR pathway is stimulated with a specific ligand (e.g., FGF2) for a short period (e.g., 10 minutes).[8]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation levels of target proteins.

-

Blots are imaged, and band intensities are quantified to determine the extent of inhibition.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the characterization of a kinase inhibitor.

FGFR3 Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

- 6. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

Fgfr3-IN-6: A Technical Guide to its Binding Affinity for the FGFR3 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Fgfr3-IN-6, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) kinase domain. This document details the quantitative binding data, comprehensive experimental protocols for its determination, and the broader context of the FGFR3 signaling pathway.

Quantitative Binding Affinity Data

This compound has been identified as a potent inhibitor of the FGFR3 kinase. The primary metric for its binding affinity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Binding Affinity of this compound for FGFR3 Kinase

| Compound | Target Kinase | Affinity Metric | Value (nM) |

| This compound | FGFR3 | IC50 | < 350[1] |

This data indicates that this compound is a potent inhibitor, operating in the nanomolar range.[1]

Experimental Protocols for Determining Binding Affinity

The determination of the IC50 value for an inhibitor like this compound against the FGFR3 kinase domain can be accomplished using various biochemical assays. Below are detailed methodologies for two common, robust assay platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a luminescence-based kinase activity assay.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay directly measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the kinase.

Principle: The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody (donor) bound to the FGFR3 kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer/acceptor).[2][3] When the tracer is bound to the kinase, the proximity of the donor and acceptor fluorophores results in a high FRET signal. A test compound, such as this compound, that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[2][3] This loss of FRET is proportional to the binding affinity of the test compound.

Materials:

-

FGFR3 Kinase: Recombinant human FGFR3 kinase domain (e.g., amino acids 397-end), with a GST or His tag.[2][4]

-

LanthaScreen® Eu-labeled Anti-Tag Antibody: (e.g., Anti-GST or Anti-His).[2]

-

Kinase Tracer: An Alexa Fluor® 647-labeled ATP-competitive inhibitor compatible with FGFR3.[2]

-

This compound: Test compound, prepared in a dilution series in DMSO.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]

-

Microplates: Low-volume 384-well plates (black, non-binding surface).

-

Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

Procedure:

-

Reagent Preparation: All reagents are prepared at 3X or 4X the final desired concentration in assay buffer.[2][5]

-

Compound Plating: Add 5 µL of serially diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

-

Kinase/Antibody Addition: Prepare a mixture of the FGFR3 kinase and the Eu-labeled anti-tag antibody. Add 5 µL of this mixture to each well.

-

Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[2]

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay (Luminescence)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction.[4][6][7] The assay is performed in two steps: first, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.[6][7] The inhibitory effect of this compound is measured by the reduction in this luminescent signal.

Materials:

-

FGFR3 Kinase Enzyme System: Includes recombinant FGFR3 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and reaction buffer.[4]

-

ATP: Adenosine triphosphate.

-

ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[7]

-

This compound: Test compound, prepared in a dilution series in DMSO.

-

Microplates: White, opaque 384-well plates.

-

Luminometer: A plate-reading luminometer.

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted this compound or DMSO control.

-

Enzyme Addition: Add 2 µL of FGFR3 kinase diluted in reaction buffer to each well.[8]

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The total reaction volume is 5 µL.[8][9]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathways and Workflows

FGFR3 Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes transphosphorylation of its intracellular kinase domains. This activation triggers multiple downstream signaling cascades that are crucial for cellular processes like proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[10][12] Aberrant activation of these pathways is implicated in various cancers.[12]

Caption: FGFR3 signaling cascade and point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase using a biochemical assay format.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. FGFR3 Kinase Enzyme System [promega.kr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. ADP-Glo™ Kinase Assay Protocol [dk.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro characterization of Fgfr3-IN-6

An In-Depth Technical Guide to the In Vitro Characterization of Fgfr3-IN-6

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant FGFR3 signaling, often resulting from mutations, gene fusions, or overexpression, is a known driver in various malignancies, including bladder cancer, multiple myeloma, and cervical cancer, as well as developmental disorders like achondroplasia.[2][4][5][6] This makes FGFR3 a compelling target for therapeutic intervention.

This compound is a potent and selective inhibitor of FGFR3.[7] This guide provides a comprehensive overview of the essential in vitro experiments required to characterize the biochemical and cellular activity of novel FGFR3 inhibitors like this compound. The methodologies, data presentation, and logical workflows detailed herein are fundamental for researchers and drug development professionals aiming to validate and advance new therapeutic agents targeting the FGFR pathway.

Biochemical Characterization: Kinase Inhibition and Selectivity

The initial step in characterizing a kinase inhibitor is to determine its potency against the purified target enzyme and its selectivity against other related kinases. This is crucial for understanding the inhibitor's direct effects and potential off-target activities.

Data Presentation: Biochemical Potency and Selectivity

Biochemical assays quantify the inhibitor's ability to block the enzymatic activity of FGFR3. The half-maximal inhibitory concentration (IC50) is the primary metric. Selectivity is assessed by testing the compound against other related kinases, particularly other FGFR family members (FGFR1, 2, 4) and structurally similar kinases like VEGFR2.[1]

| Target Kinase | Inhibitor | Biochemical IC50 (nM) |

| FGFR3 | This compound | < 350[7] |

| FGFR1 | This compound | Data not available |

| FGFR2 | This compound | Data not available |

| FGFR4 | This compound | Data not available |

| VEGFR2 | This compound | Data not available |

Note: Data for this compound against other kinases is not publicly available. A comprehensive selectivity panel is a critical component of characterization.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2]

Objective: To determine the IC50 of this compound against purified human FGFR3 kinase.

Materials:

-

Recombinant Human FGFR3 kinase domain (e.g., K650E mutant for constitutive activity).[8]

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[2]

-

Substrate (e.g., Poly(E,Y) 4:1).

-

ATP at a concentration near the Km for FGFR3.

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO and spot 50 nL into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

-

Kinase/Substrate Addition: Prepare a master mix of FGFR3 enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[2]

-

Termination and ADP Measurement:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization: Kinase Assay Workflow

Caption: Workflow for an in vitro biochemical kinase assay.

Cellular Characterization: Target Engagement and Functional Outcomes

Demonstrating that an inhibitor can effectively engage FGFR3 within a cellular environment and modulate downstream signaling is a critical validation step. These assays confirm cell permeability and on-target activity.

Data Presentation: Cellular Potency

Cellular assays measure the concentration of the inhibitor required to produce a functional effect in cells, such as inhibiting receptor phosphorylation or reducing cell viability in FGFR3-dependent cancer cell lines.

| Assay Type | Cell Line | Inhibitor | Cellular EC50 (nM) |

| p-FGFR3 Inhibition | KMS-11 (FGFR3 mutant) | This compound | Data not available |

| p-ERK1/2 Inhibition | KMS-11 (FGFR3 mutant) | This compound | Data not available |

| Cell Viability | KMS-11 (FGFR3 mutant) | This compound | Data not available |

Note: Data for this compound is not publicly available. Values are typically higher than biochemical IC50s due to factors like cell permeability and ATP competition.

Experimental Protocol: Western Blot for Phospho-FGFR3 Inhibition

Objective: To measure the ability of this compound to inhibit the autophosphorylation of FGFR3 in a cancer cell line with an activating FGFR3 mutation (e.g., KMS-11).

Materials:

-

KMS-11 multiple myeloma cells (harboring t(4;14) translocation leading to FGFR3 overexpression).[1]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound serially diluted in DMSO.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

-

Primary antibodies: anti-phospho-FGFR (pY653/654), anti-total-FGFR3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed KMS-11 cells in 6-well plates. Allow them to adhere and grow.

-

Starve cells in low-serum media for 4-6 hours.

-

Treat cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Analysis: Strip the membrane and re-probe for total FGFR3 and a loading control (β-actin). Quantify band intensities using densitometry software. Normalize the p-FGFR3 signal to the total FGFR3 signal to determine the extent of inhibition at each concentration.

Mandatory Visualization: FGFR3 Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. promega.com [promega.com]

- 3. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]

- 4. Mutant Fibroblast Growth Factor Receptor 3 Induces Intracellular Signaling and Cellular Transformation in a Cell Type- and Mutation-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]

- 6. FGFR3 fibroblast growth factor receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of STAT1 Activation by Six FGFR3 Mutants Associated with Skeletal Dysplasia Undermines Dominant Role of STAT1 in FGFR3 Signaling in Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascade of Fgfr3-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, often driven by mutations or gene amplifications, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and multiple myeloma.[1][2][3] Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, though specific public data on this compound is limited. This technical guide synthesizes available information on the downstream signaling effects of potent and selective FGFR3 inhibitors, using data from analogous compounds such as erdafitinib (JNJ-42756493), infigratinib (BGJ398), and pemigatinib (INCB054828) as a proxy to elucidate the anticipated mechanism of action of this compound. This document provides an in-depth overview of the core signaling pathways affected, quantitative data on inhibitory activities, and detailed experimental protocols for key assays.

Introduction to FGFR3 Signaling

The FGFR3 signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the FGFR3 receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation cascade creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways, primarily:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation, differentiation, and survival.[4][5]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[4][5]

-

PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell proliferation and migration.[1][2]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, upon activation, translocate to the nucleus and regulate gene expression related to cell survival and proliferation.[6][7]

Dysregulation of these pathways due to aberrant FGFR3 activation is a hallmark of several cancers.[1][2][3]

Mechanism of Action of Selective FGFR3 Inhibitors

Selective FGFR3 inhibitors, including compounds analogous to this compound, are typically ATP-competitive tyrosine kinase inhibitors. They bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][8][9] This targeted inhibition leads to a reduction in the phosphorylation of key signaling molecules, ultimately resulting in decreased cell proliferation and induction of apoptosis in FGFR3-dependent cancer cells.

Downstream Signaling Pathway Effects of Selective FGFR3 Inhibitors

The primary effect of selective FGFR3 inhibitors is the attenuation of phosphorylation of downstream signaling proteins. The following sections detail the impact on key pathways.

Inhibition of the MAPK Pathway

Selective FGFR3 inhibitors potently inhibit the MAPK pathway by reducing the phosphorylation of ERK1/2. This is a direct consequence of blocking the upstream signaling from FGFR3.[10][11]

Inhibition of the PI3K-AKT Pathway

Inhibition of FGFR3 also leads to a decrease in the phosphorylation of AKT, a key component of the PI3K-AKT pathway.[6][12] This effect contributes to the anti-proliferative and pro-apoptotic activity of these inhibitors.

Inhibition of the STAT Pathway

FGFR3 activation can lead to the phosphorylation and activation of STAT proteins. Selective FGFR3 inhibitors have been shown to reduce the phosphorylation of STAT proteins, thereby inhibiting their transcriptional activity.[7][13]

Quantitative Data on Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of various selective FGFR inhibitors against FGFR3 and downstream signaling components. This data provides a quantitative measure of their potency and can be used as a reference for the expected activity of this compound.

Table 1: Biochemical IC50 Values of Selective FGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Infigratinib (BGJ398) | FGFR1 | 0.9 | [4] |

| FGFR2 | 1.4 | [4] | |

| FGFR3 | 1.0 | [4] | |

| Pemigatinib (INCB054828) | FGFR1 | 0.4 | [13] |

| FGFR2 | 0.5 | [13] | |

| FGFR3 | 1.2 | [13] | |

| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | [14] |

| FGFR2 | 2.1 | [14] | |

| FGFR3 | 2.9 | [14] | |

| FGFR4 | 5.7 | [14] | |

| Dabogratinib (TYRA-300) | FGFR3 | Not specified | [15] |

| AZD4547 | FGFR3 | Not specified | [8] |

| PD173074 | FGFR3 | Not specified | [8] |

Table 2: Cellular IC50 Values of Selective FGFR Inhibitors for Inhibition of Proliferation

| Compound | Cell Line | FGFR Alteration | IC50 (nM) | Reference |

| Erdafitinib (JNJ-42756493) | NCI-H1581 | FGFR1 amplification | 2.6 | [16] |

| SNU-16 | FGFR2 amplification | 0.40 | [16] | |

| KMS-11 | FGFR3 translocation | 102.4 | [16] | |

| MDA-MB-453 | FGFR4 amplification | 129.2 | [16] | |

| Infigratinib (BGJ398) | Multiple | FGFR1-3 alterations | Not specified | [4] |

| Pemigatinib (INCB054828) | Multiple | FGFR1-3 alterations | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of selective FGFR3 inhibitors.

Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of FGFR3 inhibitors on the phosphorylation status of downstream signaling proteins (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT, p-STAT).

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cell lines with known FGFR3 alterations (e.g., RT-112, KG1a) in 6-well plates and grow to 70-80% confluency.[17]

-

Serum-starve the cells for 24 hours to reduce basal signaling activity.

-

Treat the cells with various concentrations of the FGFR3 inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).[17]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins or a housekeeping protein like β-actin.[3]

-

Cell Viability Assay (WST-1 Assay)

Objective: To determine the effect of FGFR3 inhibitors on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the FGFR3 inhibitor or DMSO (vehicle control) for 72 hours.[18]

-

-

WST-1 Reagent Addition:

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

FGFR3 Signaling Pathway

Caption: Simplified FGFR3 downstream signaling pathway and the inhibitory action of this compound and its analogs.

Experimental Workflow for Western Blotting

Caption: Standard experimental workflow for Western blot analysis of protein phosphorylation.

Conclusion

While specific data on this compound is not extensively available in the public domain, the well-characterized effects of other potent and selective FGFR3 inhibitors provide a strong framework for understanding its mechanism of action and downstream signaling consequences. This compound is expected to potently inhibit the autophosphorylation of FGFR3, leading to the suppression of key downstream pathways including MAPK, PI3K-AKT, and STAT. This, in turn, is predicted to inhibit cell proliferation and induce apoptosis in cancer cells harboring activating FGFR3 alterations. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other selective FGFR3 inhibitors.

References

- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 BINDING TO THE FGF RECEPTOR IS ACTIVATED BY RECEPTOR AMPLIFICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Targeting the Src Pathway Enhances the Efficacy of Selective FGFR Inhibitors in Urothelial Cancers with FGFR3 Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 15. urotoday.com [urotoday.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]

- 18. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr3-IN-6: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Novel Selective Inhibitor for FGFR3-Mutant Cancers

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in a variety of human cancers, most notably in urothelial carcinoma. The development of selective inhibitors targeting FGFR3 mutations and fusions represents a promising therapeutic strategy. Fgfr3-IN-6 is a novel, potent, and selective small molecule inhibitor of FGFR3. This technical guide provides a comprehensive overview of the role of this compound in the context of FGFR3-mutant cancers, intended for researchers, scientists, and drug development professionals. This document summarizes the preclinical data, outlines detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction to FGFR3 in Cancer

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic event in numerous malignancies.[2]

FGFR3 alterations are particularly prevalent in bladder cancer, with activating mutations found in a significant percentage of non-muscle invasive and muscle-invasive tumors.[3][4] The most common of these are hotspot mutations in the extracellular and transmembrane domains (e.g., R248C, S249C, G370C, Y373C) that lead to ligand-independent receptor dimerization and constitutive kinase activation.[5] Additionally, FGFR3 fusions, most commonly with the TACC3 gene, result in a constitutively active kinase that drives tumorigenesis.[2][6] These genetic alterations create a state of oncogene addiction, making FGFR3 an attractive therapeutic target.

This compound: A Selective FGFR3 Inhibitor

This compound is a potent and selective inhibitor of FGFR3.[7] While specific quantitative data for this compound's activity against a broad panel of kinases are not yet publicly available, the patent literature suggests a high degree of selectivity for FGFR3 over other FGFR isoforms, which is a critical attribute for minimizing off-target toxicities such as hyperphosphatemia, often associated with pan-FGFR inhibitors.[7][8]

Chemical Structure and Properties

The chemical structure of this compound is provided below.

-

IUPAC Name: (R)-2-((5-cyano-4-((2-cyano-1-methylpiperidin-4-yl)amino)-[7][9][10]triazolo[1,5-a]pyridin-8-yl)oxy)-1-(6-fluoropyridin-3-yl)ethan-1-ol

-

Molecular Formula: C25H23FN8O2

-

Molecular Weight: 486.50 g/mol

Quantitative Data Summary

Comprehensive quantitative data for this compound remains limited in publicly accessible literature. The primary available data point is its potent inhibitory activity against FGFR3.

| Parameter | Value | Source |

| FGFR3 IC50 | < 350 nM | [7] |

Table 1: In Vitro Biochemical Potency of this compound.

Signaling Pathways and Experimental Workflows

FGFR3 Signaling Pathway

Activated FGFR3 signals through several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to promote cell proliferation and survival.[1][2] this compound is designed to inhibit the ATP-binding site of the FGFR3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Caption: FGFR3 Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Workflow: In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a selective FGFR3 inhibitor like this compound.

Caption: A standard workflow for the in vitro characterization of an FGFR3 inhibitor.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize a selective FGFR3 inhibitor.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

This compound (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reaction Setup:

-

Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the FGFR3 enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

FGFR3-mutant cancer cell line (e.g., RT112, JMSU1)

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Western Blotting for Phospho-FGFR3

This technique is used to assess the inhibition of FGFR3 phosphorylation in treated cells.

Materials:

-

FGFR3-mutant cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FGFR3 (Tyr653/654), anti-total-FGFR3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total FGFR3 and β-actin to ensure equal loading.

-

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FGFR3.

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of an FGFR3 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FGFR3-mutant cancer cell line (e.g., RT112)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Compare the tumor growth inhibition between the treated and control groups.

-

Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for p-FGFR3) or histological examination.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers driven by FGFR3 alterations. Its selectivity for FGFR3 has the potential to offer an improved safety profile compared to less selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the further preclinical characterization of this compound and other novel FGFR3 inhibitors. Future studies should focus on generating comprehensive in vivo efficacy and safety data to support its clinical development for patients with FGFR3-mutant cancers.

References

- 1. FGFR3 - My Cancer Genome [mycancergenome.org]

- 2. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyagen.com [cyagen.com]

- 7. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]

- 8. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Fgfr3-IN-6 for Bladder Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a well-established oncogenic driver in a significant subset of bladder cancers.[1] Alterations in the FGFR3 gene, including activating mutations and fusions, are particularly prevalent in non-muscle-invasive bladder cancer (NMIBC) but are also present in muscle-invasive disease.[1] These genetic aberrations lead to constitutive activation of the FGFR3 signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. Consequently, FGFR3 has emerged as a critical therapeutic target in bladder cancer. This technical guide provides a comprehensive overview of Fgfr3-IN-6, a novel and selective inhibitor of FGFR3, for its application in bladder cancer research.

This compound: Compound Specifications

This compound is a potent and selective small molecule inhibitor of FGFR3.[2] Its discovery, as detailed in patent WO2022187443A1, highlights its potential for treating FGFR3-associated cancers.[2] The patent suggests that this compound possesses superior potency for FGFR3 and selectivity over FGFR1, which may translate to a more favorable safety profile by mitigating side effects associated with FGFR1 inhibition, such as hyperphosphatemia.[2]

| Property | Value | Reference |

| Chemical Formula | C25H23FN8O2 | [2] |

| Molecular Weight | 486.50 g/mol | [2] |

| CAS Number | 2833703-72-1 | [2] |

| Potency (IC50) | < 350 nM | [2] |

| SMILES | OC--INVALID-LINK--OC2=CC(C3=C(N(C4CCN(CC4)C#N)N=C3)C)=CN5C2=C(C#N)C=N5 | [2] |

FGFR3 Signaling Pathway in Bladder Cancer

Activation of FGFR3 by its fibroblast growth factor (FGF) ligands, or through oncogenic mutations, triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[3][4]

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols are not yet publicly available. The following are generalized protocols for evaluating a novel FGFR3 inhibitor in bladder cancer research, which can be adapted for this compound.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on the proliferation of bladder cancer cell lines.

Methodology:

-

Cell Seeding: Seed bladder cancer cells (e.g., RT112, SW780 for FGFR3-mutant; T24 for FGFR3-wildtype) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Pathway Inhibition

This method is used to confirm that this compound inhibits the intended signaling pathway.

Methodology:

-

Cell Lysis: Treat bladder cancer cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR3, total FGFR3, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like β-actin or GAPDH.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject FGFR3-mutant bladder cancer cells (e.g., RT112) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical research workflow for evaluating a novel FGFR3 inhibitor like this compound.

Conclusion

This compound is a promising novel inhibitor of FGFR3 with potential therapeutic application in bladder cancer. Its high potency and selectivity warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the efficacy and mechanism of action of this compound in preclinical models of bladder cancer. As a new chemical entity, further publications are anticipated to provide more specific data and detailed methodologies for its use. Researchers are encouraged to consult the primary patent literature for foundational information and to adapt standard laboratory protocols for its evaluation.

References

- 1. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]

- 3. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Evaluation of a Selective FGFR3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, including urothelial carcinoma and cholangiocarcinoma, as well as in developmental disorders like achondroplasia.[2][3] This has led to the development of selective FGFR3 inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of the preclinical evaluation of a representative selective FGFR3 inhibitor, drawing upon publicly available data for compounds such as infigratinib (BGJ398) and pemigatinib (INCB054828).

Mechanism of Action

Selective FGFR3 inhibitors are typically small molecules that act as ATP-competitive inhibitors of the FGFR3 kinase domain.[4] By binding to the ATP-binding pocket of the receptor, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[5] This blockade of downstream signaling ultimately leads to reduced cell proliferation and survival in FGFR3-dependent cancer cells.[3][6]

Data Presentation

In Vitro Potency

The in vitro potency of a selective FGFR3 inhibitor is a critical initial assessment of its activity. This is typically evaluated through enzymatic assays using recombinant FGFR kinase domains and cellular assays using cell lines with known FGFR3 alterations.

| Assay Type | Target | Endpoint | Representative Inhibitor | Potency (IC₅₀) |

| Enzymatic Assay | Recombinant FGFR3 | Kinase Activity | Pemigatinib | ~1-3 nM |

| Cellular Assay | FGFR3-mutant cell line | Cell Proliferation | Pemigatinib | 3-50 nM |

| Cellular Assay | FGFR3-fusion cell line | Cell Proliferation | Pemigatinib | 3-50 nM |

| Cellular Assay | FGFR3 autophosphorylation | Phosphorylation | Pemigatinib | Low nM |

Table 1: Representative in vitro potency of a selective FGFR3 inhibitor. Data synthesized from preclinical studies of pemigatinib.[7]

In Vivo Efficacy

The in vivo efficacy of a selective FGFR3 inhibitor is evaluated in animal models, most commonly xenograft models where human tumor cells with FGFR3 alterations are implanted into immunocompromised mice.

| Model Type | Tumor Type | Dosing Regimen | Endpoint | Representative Inhibitor | Efficacy |

| Xenograft | Urothelial Carcinoma (FGFR3 fusion) | Oral, daily | Tumor Growth Inhibition | Pemigatinib | Dose-dependent tumor growth inhibition |

| Xenograft | Cholangiocarcinoma (FGFR2 fusion) | Oral, daily | Tumor Growth Inhibition | Pemigatinib | Significant tumor growth inhibition |

| Patient-Derived Xenograft (PDX) | Urothelial Carcinoma (FGFR3 mutation) | Oral, daily | Tumor Growth Inhibition | Infigratinib | Strong tumor growth inhibition |

Table 2: Representative in vivo efficacy of a selective FGFR3 inhibitor. Data synthesized from preclinical studies of pemigatinib and infigratinib.[8][9][10]

Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

| Species | Route | Bioavailability | Half-life (t₁/₂) |

| Rat | Oral | High | ~4 hours |

| Dog | Oral | High | ~15.7 hours |

| Monkey | Oral | Moderate | ~4 hours |

Table 3: Representative preclinical pharmacokinetic parameters of a selective FGFR3 inhibitor (pemigatinib).[8]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on FGFR3 kinase activity.

Methodology:

-

Recombinant human FGFR3 kinase domain is incubated with the test compound at various concentrations.

-

A substrate peptide and ATP are added to initiate the kinase reaction.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.

Cell Viability Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cells with FGFR3 alterations.

Methodology:

-

Cancer cell lines with known FGFR3 mutations or fusions (e.g., RT112, KMS-11) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

IC₅₀ values are determined by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To confirm the inhibition of FGFR3 signaling pathways in treated cells.

Methodology:

-

FGFR3-dependent cells are treated with the inhibitor for a short period (e.g., 1-2 hours).

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

Methodology:

-

Human cancer cells with FGFR3 alterations are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[11]

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

The test compound is administered orally at one or more dose levels, typically once daily.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).

Mandatory Visualization

Caption: FGFR3 signaling pathway and the mechanism of a selective inhibitor.

Caption: General workflow for the preclinical evaluation of a selective FGFR3 inhibitor.

References

- 1. medjournal360.com [medjournal360.com]